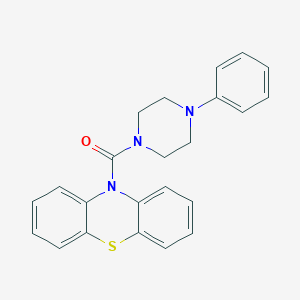

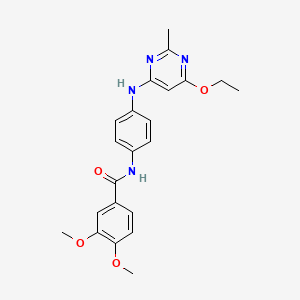

4-Phenylpiperazinyl phenothiazin-10-yl ketone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-Phenylpiperazinyl phenothiazin-10-yl ketone” is a chemical compound that is part of the phenothiazine family . Phenothiazines are organic compounds that contain a sulfur and nitrogen-containing tricyclic moiety . They have been extensively studied due to their potential applications in various fields, including as electron donor candidates in electrochemical, photovoltaic, photo-physical, and DSSC materials .

Synthesis Analysis

The synthesis of phenothiazine derivatives, such as “4-Phenylpiperazinyl phenothiazin-10-yl ketone”, has been achieved through direct arylation polymerization using a palladium catalyst system . The C-N coupling reaction was performed for the synthesis of 4-(10H-phenothiazin-10-yl)-N,N-diphenylaniline (PDA) and 10-(pyren-1-yl)-10H-phenothiazine (PYP) as donor monomers .Molecular Structure Analysis

The molecular structure of phenothiazine derivatives has been characterized via various spectroscopic techniques, including GPC, 1H NMR, FTIR, XRD, DSC, PL, and UV-Vis spectroscopy . The structures of D-A conjugated polymers containing phenothiazine and diketopyrrolopyrrole derivatives were also studied .Chemical Reactions Analysis

Phenothiazine derivatives have been used as electron donating units in conjugated polymers, showing great potential as materials for high-performance electron/hole-transporting layers . In particular, diketopyrrolopyrrole (DPP) has widely been served as electron-deficient moieties in D-A conjugated polymers for high-efficiency OSCs .Physical And Chemical Properties Analysis

The physical and chemical properties of phenothiazine derivatives have been studied using various techniques. These compounds have shown several advantages such as light weight, flexibility, and easy processing that lead to fast roll-to-roll production necessary for promoting low-cost products .Applications De Recherche Scientifique

- Organic Solar Cells (OSCs) : Phenothiazine derivatives have been incorporated into donor–acceptor (D-A) conjugated polymers for OSCs. These polymers exhibit good power conversion efficiencies (PCEs) due to their light absorption properties and charge carrier mobility .

- Phenothiazine derivatives have shown potential as anticancer agents. For instance, 2-(2-chloro-10H-phenothiazin-10-yl)acetimidohydrazide and 2-(2-chloro-10H-phenothiazin-10-yl)-N’-hydroxyacetimidamide were synthesized and evaluated for their anticancer activity .

Organic Electronics and Optoelectronics

Anticancer Research

Mécanisme D'action

Mode of Action

It has been observed that the compound exhibits apparent aggregation-induced emission, and polymorphism and mechanochromism properties . This suggests that the compound may interact with its targets in a way that influences these properties.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Phenylpiperazinyl phenothiazin-10-yl ketone. For instance, the compound shows reversible photoluminescence changes between different colors by repeated grinding and solvent fuming . This suggests that physical manipulation and solvent exposure can alter the compound’s properties.

Orientations Futures

Phenothiazine derivatives have received great attraction in fundamental and applied research owing to their widespread applications . The power conversion efficiencies (PCEs) of polymeric solar cells based on suitable low bandgap donor – acceptor (D-A) conjugated polymers and optimal solar cell structures have reached approximately 15% . This suggests that there is a promising future for the development and application of these compounds in various fields.

Propriétés

IUPAC Name |

phenothiazin-10-yl-(4-phenylpiperazin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N3OS/c27-23(25-16-14-24(15-17-25)18-8-2-1-3-9-18)26-19-10-4-6-12-21(19)28-22-13-7-5-11-20(22)26/h1-13H,14-17H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPKLCTYUNVDEBO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C(=O)N3C4=CC=CC=C4SC5=CC=CC=C53 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Phenylpiperazinyl phenothiazin-10-yl ketone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2584731.png)

![3-benzyl-6-[(E)-2-(2-fluorophenyl)ethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2584732.png)

![N-[4-(4-methylpiperazin-1-yl)phenyl]pentanamide](/img/structure/B2584733.png)

![6-(2-fluorobenzyl)-4-isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2584736.png)

![(E)-N-[2-Fluoro-4-(1H-1,2,4-triazol-5-yl)phenyl]-2-(4-methylphenyl)ethenesulfonamide](/img/structure/B2584739.png)

![3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-1-propylquinolin-4(1H)-one](/img/structure/B2584740.png)

![3-[({3-Oxo-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}methyl)sulfanyl]propanoic acid](/img/structure/B2584744.png)

![1-(3,5-Ditert-butyl-4-hydroxyphenyl)-2-[[4-prop-2-enyl-5-(quinolin-8-yloxymethyl)-1,2,4-triazol-3-yl]sulfanyl]ethanone](/img/structure/B2584747.png)